molecular formula C10H9ClF3NO2 B13095247 2-Amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid

2-Amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid

Cat. No.: B13095247
M. Wt: 267.63 g/mol
InChI Key: VMSKLGQKRAXYQH-UHFFFAOYSA-N
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Description

2-Amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid is a specialty, tailor-made amino acid designed for advanced pharmaceutical and medicinal chemistry research. As a non-proteinogenic α-amino acid, it integrates a 4-chlorophenyl side chain with a metabolically stable trifluoromethyl group, creating a unique three-dimensional structure for probing protein-ligand interactions and optimizing drug-like properties . Its primary research value lies in its application as a key building block in the design of peptidomimetics and small-molecule therapeutics . The strategic incorporation of fluorine and a chlorophenyl group is a established tactic in modern drug design, often aimed at enhancing binding affinity, modulating electron distribution, and improving metabolic stability by mimicking natural residues like leucine . The chlorophenyl moiety can facilitate π- stacking and hydrophobic interactions with target proteins, while the trifluoromethyl group serves as a bioisostere, offering steric and electronic modulation that can fine-tune potency and pharmacokinetics . This compound is strictly intended for research applications by qualified laboratory professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for any form of human use.

Properties

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

2-amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C10H9ClF3NO2/c11-6-3-1-5(2-4-6)7(10(12,13)14)8(15)9(16)17/h1-4,7-8H,15H2,(H,16,17)

InChI Key

VMSKLGQKRAXYQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)N)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Overview

The most prominent and practical approach for synthesizing enantiomerically pure 2-Amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid is via asymmetric alkylation of a chiral nucleophilic glycine equivalent. This is achieved by forming a Ni(II) complex with a Schiff base derived from glycine and a chiral tridentate ligand, which serves as a stereocontrolling element during the alkylation step.

Reaction Scheme

  • The glycine Schiff base Ni(II) complex is reacted with an alkyl halide containing the trifluoromethyl group and the 4-chlorophenyl substituent.
  • Alkylation occurs at ambient temperature, yielding the desired amino acid derivative with high enantiomeric excess (up to 97.8% ee reported).
  • The reaction proceeds without the need for chromatographic purification, relying instead on recrystallization for product isolation.

Key Features

  • The chiral ligand used is often a proline-derived tridentate ligand, such as (S)- or (R)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide, which is highly effective and recyclable.
  • The method is scalable, demonstrated on >10 g to over 300 g scales without loss of stereochemical integrity.
  • The process is environmentally friendly and operationally convenient.

Supporting Data Summary

Parameter Description
Chiral Ligand Proline-derived tridentate ligand (e.g., Soloshonok ligand)
Alkylating Agent CF3-containing alkyl iodide (e.g., CF3-CH2-I)
Reaction Temperature Ambient (~25 °C)
Enantiomeric Excess (ee) Up to 97.8%
Purification Single recrystallization step
Scale From 10 g to >300 g
Yield High, typically >80%

Dynamic Kinetic Resolution and Deracemization Techniques

Dynamic kinetic resolution (DKR) is employed to convert racemic mixtures of trifluoromethylated amino acids into single enantiomers. This method leverages the reversible formation of Ni(II) complexes and the stereoselective alkylation or addition reactions to enrich the desired enantiomer.

  • DKR allows for operationally convenient preparation on scales around 20 g.
  • It is often used in conjunction with the Ni(II) Schiff base complex methodology to enhance stereochemical purity and yield.

Alternative Synthetic Routes

Other methods reported include:

  • Michael addition reactions of chiral glycine Schiff base Ni(II) complexes with electrophilic alkenes to introduce the trifluoromethylated side chain.
  • Aldol addition-cyclization cascades on chiral Ni(II) complexes to access cyclic derivatives and related amino acid analogues.
  • Secondary alkyl halide alkylations and dialkylations for structural diversification.

These alternative routes complement the main alkylation strategy, offering versatility in the synthesis of related trifluoromethylated amino acids.

Practical Considerations and Ligand Synthesis

The chiral tridentate ligands used in these syntheses are themselves prepared via scalable methods starting from commercially available D-proline. For example:

  • D-proline reacts with 3,4-dichlorobenzyl chloride in the presence of KOH in isopropanol at 40 °C to give the intermediate (3,4-dichlorobenzyl)-D-proline in 88% yield.
  • Subsequent reaction with 2-amino-5-chlorobenzophenone in chlorobenzene using PCl5 affords the chiral ligand.
  • These ligands exhibit excellent stereo-controlling ability and can be recycled, enhancing the sustainability of the process.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Scale Enantiomeric Purity Purification Notes
Asymmetric alkylation of Ni(II) glycine Schiff base complex CF3-CH2-I, chiral proline-derived ligand, ambient temp >10 g to 300+ g ~97.8% ee Recrystallization only No chromatography, high stereocontrol
Dynamic kinetic resolution (DKR) Racemic amino acid, Ni(II) complex, base ~20 g High Standard workup Converts racemate to single enantiomer
Michael addition Ni(II) glycine Schiff base, electrophilic alkene Laboratory scale Variable Chromatography or recrystallization For structural analogues
Ligand synthesis D-proline, 3,4-dichlorobenzyl chloride, PCl5 Multigram N/A Crystallization Ligand recyclable and scalable

Research Findings and Advantages

  • The nickel(II) Schiff base complex methodology offers an excellent balance of stereoselectivity, scalability, and operational simplicity.
  • The use of chiral tridentate ligands derived from proline ensures high stereoinduction and ligand recyclability, reducing costs.
  • The avoidance of chromatographic purification steps in large-scale synthesis enhances the environmental and economic profile of the process.
  • These methods have been validated in multiple studies and are considered state-of-the-art for preparing trifluoromethylated amino acids with pharmaceutical relevance.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group and chlorophenyl moiety create electrophilic centers that participate in nucleophilic substitution reactions under basic conditions. Key examples include:

Table 1: Nucleophilic substitution reactions

NucleophileConditionsProductYieldSource
AminesDMF, NaOH, RTN-alkylated derivatives84–98% de
ThiolsK₂CO₃, DMFThioether analogsNot reported
HydroxideAqueous HClFree amino acid94%

The stereochemical outcome in these reactions is influenced by chiral Ni(II) complexes, enabling dynamic kinetic resolution for enantioselective synthesis . For example, alkylation with trifluoroethyl iodide in DMF using NaOH as a base achieves 84% diastereomeric excess .

Alkylation and Arylation

The α-amino group undergoes alkylation via electrophilic reagents:

Key Reaction Pathway
C10H8ClF3NO2+R XDMF NaOHN alkylated product\text{C}_{10}\text{H}_8\text{ClF}_3\text{NO}_2+\text{R X}\xrightarrow{\text{DMF NaOH}}\text{N alkylated product}

Table 2: Alkylation parameters

Alkylating AgentTemperatureCatalystOutcome
Trifluoroethyl iodideRTNi(II) complex98.4% yield
3-Iodopropane50°CLigand 16 90% yield
Benzyl bromide78°CNa₂CO₃Scalable to 500 g

Arylations involving 4-chlorophenyl groups are less common due to steric hindrance but have been reported in cross-coupling reactions using palladium catalysts.

Acid-Base Reactivity

The carboxylic acid group participates in standard acid-base reactions:

  • Deprotonation : Forms carboxylate salts (e.g., potassium or sodium salts) in aqueous KOH/NaOH .

  • Esterification : Reacts with methanol/H₂SO₄ to form methyl esters, though yields are lower (~60%) due to steric effects from the trifluoromethyl group.

Stability and Decomposition

The compound shows limited thermal stability above 150°C, with decomposition pathways including:

  • Decarboxylation : Loss of CO₂ under acidic conditions.

  • Oxidative cleavage : Reaction with atmospheric oxygen forms 4-phenylquinazoline derivatives in the presence of Ni(II) complexes .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2-amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid may exhibit anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cellular membranes and interact with biological targets.

Case Study:
A study published in Molecules explored the synthesis of various amino acid derivatives and their biological activities, suggesting that modifications to the amino acid structure can lead to improved efficacy against cancer cells .

Neurological Applications

This compound has been investigated for its potential role as a neurotransmitter modulator. The structural similarity to neurotransmitters suggests that it could interact with receptors in the central nervous system.

Research Findings:
Investigations into amino acid analogs have shown that compounds similar to 2-amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid can influence neurotransmitter release and receptor activity, paving the way for new treatments for neurological disorders .

Building Block for Peptides

2-Amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid serves as a valuable building block in the synthesis of peptides. Its unique side chain allows for the introduction of fluorinated residues into peptide sequences.

Synthesis Methodology:
A preparative method for large-scale synthesis has been developed, demonstrating operational convenience and cost-effectiveness. The method involves the use of chiral auxiliaries and has been successfully reproduced for quantities exceeding 300 grams .

Parameter Details
Yield >99% enantiomeric excess
Optimal Solvent DMF
Base Used KOH in methanol

Applications in Drug Design

The incorporation of this compound into peptide sequences can enhance the pharmacological properties of drugs. Its bioisosteric relationship with leucine allows it to mimic natural amino acids while providing distinct advantages in drug stability and activity.

Example Application:
In designing biologically active peptides, researchers have utilized this compound to create peptidomimetics that retain biological activity while improving metabolic stability .

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

Table 1: Substituent Variations in Analogous Compounds
Compound Name Substituent at C3 Halogen Type Molecular Formula Key Properties/Applications References
2-Amino-3-(4-chlorophenyl)-4,4,4-TFBA* 4-Chlorophenyl Cl C₁₀H₉ClF₃NO₂ Enhanced lipophilicity; enzyme inhibition
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid 4-Fluorophenyl F C₁₀H₁₂FNO₂ Lower steric bulk; potential CNS activity
3-(2-Chloropyridin-3-yl)-4,4,4-TFBA 2-Chloropyridinyl Cl C₉H₇ClF₃NO₂ Coordination with metal ions; catalytic applications
4,4,4-Trifluorobutanoic acid None (parent compound) - C₄H₅F₃O₂ High acidity (pKa ~1.2); solvent additive

*TFBA = Trifluorobutanoic Acid

Key Observations:

Chloropyridinyl substituents (e.g., in 3-(2-chloropyridin-3-yl)-4,4,4-TFBA) enable π-stacking and metal coordination, unlike chlorophenyl groups .

Amino Group Position: Moving the amino group from C2 (target compound) to C4 (as in (R)-4-amino-3-(4-fluorophenyl)butanoic acid) alters hydrogen-bonding capacity and steric interactions, impacting biological target selectivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Predicted CCS (Ų)* Boiling Point (°C) Solubility (Water)
2-Amino-3-(4-chlorophenyl)-4,4,4-TFBA 283.64 ~160 (estimated) >250 (decomposes) Moderate (zwitterion)
4,4,4-Trifluorobutanoic acid 142.08 N/A 149.1 High
2-(3-Chlorophenyl)-4,4,4-TFBA 252.02 151.7 ([M+H]+) N/A Low

*Collision Cross Section (CCS) data from ion mobility spectrometry ().

Key Observations:
  • The amino group significantly increases water solubility compared to non-amino analogues like 2-(3-chlorophenyl)-4,4,4-TFBA .
  • The chlorophenyl group raises molecular weight and CCS values, suggesting slower diffusion in biological systems compared to smaller analogues .

Research and Application Insights

  • Metabolic Stability : Trifluoromethyl groups reduce susceptibility to cytochrome P450 oxidation, making the target compound a candidate for prolonged-action therapeutics .
  • Limitations : The combination of chlorine and fluorine may increase toxicity risks, necessitating detailed ADMET profiling .

Biological Activity

2-Amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid, also known by its CAS number 53402028, is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry and drug design due to its structural properties and potential biological activities. This compound is primarily studied for its role as a bioisostere of leucine, which can influence peptide design and enhance the pharmacological profiles of therapeutic agents.

  • Molecular Formula : C10H9ClF3NO2
  • Molecular Weight : 233.19 g/mol
  • CAS Number : 53402028

Biological Activity Overview

The biological activity of 2-amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid is primarily linked to its interactions with various biological targets. Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
  • Neuroprotective Effects : The compound has been investigated for neuroprotective effects in vitro, indicating a possible role in treating neurodegenerative diseases.
  • Modulation of Protein Interactions : As a leucine analog, it may influence protein synthesis and signaling pathways related to muscle growth and metabolism.

1. Synthesis and Characterization

A significant aspect of research on this compound involves its synthesis through asymmetric methods using chiral Ni(II) complexes. The synthesis allows for high yields and enantiomerically pure derivatives, which are crucial for studying biological activity. For instance, a study reported the successful large-scale synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid with yields exceeding 80% . This method enhances the availability of the compound for biological testing.

2. Biological Testing

Research has shown that the introduction of trifluoromethyl groups can enhance the metabolic stability and bioactivity of amino acids. For example:

  • A study demonstrated that derivatives of 2-amino-3-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid exhibited improved binding affinities to specific receptors compared to their non-fluorinated counterparts .
  • Another investigation highlighted its potential as an inhibitor in enzymatic reactions relevant to metabolic pathways .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
NeuroprotectionProtection against oxidative stress in neurons
Protein InteractionModulation of mTOR signaling pathways

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